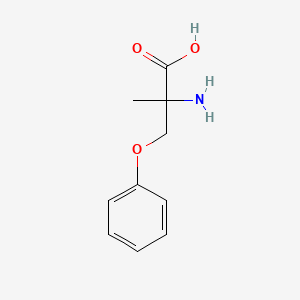
2-(2,2-Dimethylcyclobutyl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O2 It features a cyclobutane ring substituted with two methyl groups and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethylcyclobutyl)acetic acid can be synthesized using α-pinene as a starting material. The synthetic route involves the oxidation of α-pinene using potassium permanganate as the oxidant. The reaction proceeds as follows:
Oxidation of α-pinene: α-pinene is oxidized to form 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid).
Activation of pinonic acid: Pinonic acid is activated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Condensation reaction: The acyl chloride reacts with substituted aniline to produce derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid.
Industrial Production Methods
Industrial production methods for 2-(2,2-dimethylcyclobutyl)acetic acid typically involve large-scale oxidation reactions using α-pinene and potassium permanganate. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substituted anilines are often used in condensation reactions with the acyl chloride derivative.
Major Products
The major products formed from these reactions include various derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid, which can have different functional groups and properties.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other cyclobutane-containing compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in drug discovery and development.
Medicine: Some derivatives may exhibit pharmacological properties, such as antifungal or antimicrobial activities.
Industry: The compound can be used in the production of perfumes, disinfectants, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinonic acid: 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, a closely related compound, is synthesized from α-pinene and has similar structural features.
Limononic acid: Another derivative of pinonic acid, formed through photolysis, shares some structural similarities with 2-(2,2-dimethylcyclobutyl)acetic acid.
Uniqueness
2-(2,2-Dimethylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure and the presence of two methyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2-(2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
TVUDGAIEYXFBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC1CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-{2',6'-Difluoro-[1,1'-biphenyl]-3-carbonyl}piperazin-1-yl)isoquinoline](/img/structure/B13626264.png)




![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)




